Amitrole-13C,15N2

Description

BenchChem offers high-quality Amitrole-13C,15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amitrole-13C,15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

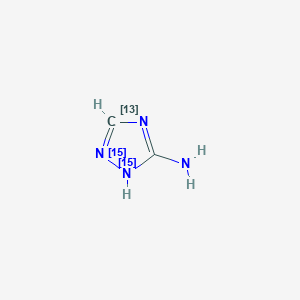

Structure

3D Structure

Properties

Molecular Formula |

C2H4N4 |

|---|---|

Molecular Weight |

87.060 g/mol |

IUPAC Name |

(313C,1,2-15N2)1H-1,2,4-triazol-5-amine |

InChI |

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,5+1,6+1 |

InChI Key |

KLSJWNVTNUYHDU-FDUDRMDNSA-N |

Isomeric SMILES |

[13CH]1=[15N][15NH]C(=N1)N |

Canonical SMILES |

C1=NNC(=N1)N |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Amitrole-¹³C,¹⁵N₂: A Technical Overview

For researchers, scientists, and drug development professionals, understanding the precise isotopic composition of labeled compounds like Amitrole-¹³C,¹⁵N₂ is critical for ensuring the accuracy and reliability of experimental results. This technical guide provides a comprehensive overview of the isotopic purity of Amitrole-¹³C,¹⁵N₂, including methodologies for its determination and insights into its mechanism of action.

While specific batch-to-batch isotopic purity values for commercially available Amitrole-¹³C,¹⁵N₂ are proprietary and typically provided in the Certificate of Analysis upon purchase, this guide outlines the expected purity levels and the analytical techniques employed to ascertain them.

Quantitative Data Summary

The isotopic purity of a labeled compound refers to the percentage of molecules that contain the desired stable isotopes at the specified positions. For Amitrole-¹³C,¹⁵N₂, this means the molecule contains two ¹³C atoms and two ¹⁵N atoms. While the exact isotopic enrichment is not publicly available, the chemical purity of commercially available standards is typically high.

| Parameter | Value | Source |

| Chemical Formula | ¹³C₂H₄N₂¹⁵N₂ | LGC Standards[1], CymitQuimica[2] |

| Molecular Weight | 88.05 g/mol | LGC Standards[1] |

| CAS Number | 1346603-92-6 | LGC Standards[1] |

| Chemical Purity | >95% (by HPLC) | LGC Standards[1] |

| Isotopic Purity | Not publicly available; provided in the Certificate of Analysis. | LGC Standards |

Note: The chemical purity, determined by High-Performance Liquid Chromatography (HPLC), indicates the percentage of the compound that is Amitrole, irrespective of its isotopic composition. The isotopic purity, a separate measure, quantifies the extent of ¹³C and ¹⁵N incorporation.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic enrichment for compounds like Amitrole-¹³C,¹⁵N₂ relies on sophisticated analytical techniques capable of differentiating between isotopes. The primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for quantifying the degree of isotopic labeling. By precisely measuring the mass-to-charge ratio of the ionized compound, different isotopologues (molecules with different isotopic compositions) can be resolved and their relative abundances determined.

Workflow for Isotopic Purity Determination by Mass Spectrometry:

References

A Technical Guide to the Synthesis and Characterization of Amitrole-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled herbicide, Amitrole-¹³C,¹⁵N₂. This labeled compound is a critical internal standard for quantitative studies using mass spectrometry, enabling accurate detection and quantification of Amitrole in various matrices. This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and expected analytical data.

Introduction

Amitrole (3-amino-1,2,4-triazole) is a non-selective herbicide used for the control of broadleaf weeds and grasses. Due to its potential for environmental contamination and concerns regarding its toxicological profile, sensitive and accurate analytical methods are required for its monitoring. Stable isotope-labeled internal standards, such as Amitrole-¹³C,¹⁵N₂, are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations in instrument response. This guide details the synthesis and rigorous characterization of Amitrole-¹³C,¹⁵N₂.

Synthesis of Amitrole-¹³C,¹⁵N₂

A plausible and efficient method for the synthesis of Amitrole-¹³C,¹⁵N₂ involves the cyclization of an isotopically labeled aminoguanidine formate. The key to this synthesis is the use of commercially available ¹³C and ¹⁵N labeled precursors. A proposed synthetic workflow is outlined below.

Caption: Proposed workflow for the synthesis of Amitrole-¹³C,¹⁵N₂.

Experimental Protocol: Synthesis

Step 1: Preparation of Aminoguanidine-¹³C,¹⁵N₂ Formate

-

To a cooled (0-10 °C) aqueous solution of Cyanamide-¹⁵N₂ (1.0 eq), simultaneously add hydrazine hydrate (1.0 eq) and Formic Acid-¹³C (1.0 eq) dropwise while maintaining the pH between 6 and 7.

-

After the addition is complete, warm the reaction mixture to 60-100 °C and maintain the pH between 7 and 8 for 2-4 hours to facilitate the formation of aminoguanidine-¹³C,¹⁵N₂ formate.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the solution under reduced pressure to a solids content of approximately 500 g/L.

-

Cool the concentrated solution to induce crystallization of the aminoguanidine-¹³C,¹⁵N₂ formate.

-

Filter the crystals, wash with cold water, and dry under vacuum.

Step 2: Cyclization to form Amitrole-¹³C,¹⁵N₂

-

Heat the dried aminoguanidine-¹³C,¹⁵N₂ formate at 110-200 °C for 2-3 hours.

-

The cyclization reaction will result in the formation of Amitrole-¹³C,¹⁵N₂.

-

Monitor the reaction by TLC or HPLC.

-

After completion, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to yield pure Amitrole-¹³C,¹⁵N₂.

Characterization of Amitrole-¹³C,¹⁵N₂

The synthesized Amitrole-¹³C,¹⁵N₂ must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v) containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Expected Result: A single major peak corresponding to Amitrole-¹³C,¹⁵N₂. Purity should be >95%.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic incorporation.

Experimental Protocol: Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

-

Scan Range: m/z 50-200.

-

Expected Result: The mass spectrum should show a prominent molecular ion [M+H]⁺ at m/z 88.05, confirming the incorporation of one ¹³C and two ¹⁵N atoms. The fragmentation pattern should be consistent with the structure of the triazole ring, with characteristic losses of neutral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the isotopic labels.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Spectrometers: 400 MHz or higher for ¹H, 100 MHz for ¹³C, and 40 MHz for ¹⁵N NMR.

-

¹H NMR: A single proton signal for the triazole ring proton is expected.

-

¹³C NMR: Two signals are expected for the two carbon atoms of the triazole ring. The signal for the ¹³C-labeled carbon will be significantly enhanced and will show coupling to adjacent ¹⁵N atoms.

-

¹⁵N NMR: Two signals corresponding to the two labeled nitrogen atoms in the triazole ring are expected.

Quantitative Data Summary

The following table summarizes the expected and observed analytical data for the synthesized Amitrole-¹³C,¹⁵N₂.

| Parameter | Expected Value |

| Chemical Formula | ¹³C¹²CH₄¹⁵N₂¹⁴N₂ |

| Molecular Weight | 88.05 g/mol |

| Purity (HPLC) | >95% |

| [M+H]⁺ (m/z) | 88.05 |

| ¹H NMR (DMSO-d₆) | δ ~8.0 ppm (s, 1H) |

| ¹³C NMR (DMSO-d₆) | Two signals, one enhanced |

| ¹⁵N NMR (DMSO-d₆) | Two signals |

Logical Relationships in Characterization

The characterization process follows a logical workflow to ensure the identity and quality of the synthesized compound.

Caption: Logical workflow for the characterization of Amitrole-¹³C,¹⁵N₂.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Amitrole-¹³C,¹⁵N₂. The proposed synthetic route is based on established chemical principles for the formation of 3-amino-1,2,4-triazoles, adapted for the incorporation of stable isotopes. The outlined characterization protocols, including HPLC, mass spectrometry, and NMR spectroscopy, are essential for verifying the identity, purity, and isotopic enrichment of the final product. The successful synthesis and rigorous characterization of Amitrole-¹³C,¹⁵N₂ will provide researchers with a high-quality internal standard crucial for accurate and reliable quantification of Amitrole in various analytical applications.

An In-Depth Technical Guide to Amitrole-13C,15N2: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties and stability of Amitrole-13C,15N2, an isotopically labeled version of the herbicide Amitrole. This document is intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields who utilize stable isotope-labeled compounds as internal standards in analytical methodologies.

Core Chemical Properties

Amitrole-13C,15N2 is a stable isotope-labeled form of Amitrole, where two carbon atoms are replaced with Carbon-13 and two nitrogen atoms are replaced with Nitrogen-15. This labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of Amitrole in various matrices by mass spectrometry.

| Property | Value | Reference |

| Chemical Name | (3,5-13C2,1,2-15N2)1H-1,2,4-triazol-5-amine | [1][2] |

| CAS Number | 1346603-92-6 | [1][2][3] |

| Molecular Formula | ¹³C₂H₄N₂¹⁵N₂ | |

| Molecular Weight | 88.05 g/mol | |

| Appearance | White to Light Yellow Solid/Powder | |

| Purity | >95% (as determined by HPLC) | |

| Unlabeled CAS Number | 61-82-5 |

Stability and Storage

The stability of isotopically labeled compounds is a critical factor for their use as reliable internal standards. While specific long-term stability studies on Amitrole-13C,15N2 are not extensively published, the general stability of Amitrole and the recommended storage for the labeled compound provide a strong indication of its stability profile.

| Parameter | Recommendation/Data | Reference |

| Storage Temperature | +4°C | |

| Chemical Stability | Stable under normal conditions of storage and handling. | |

| Conditions to Avoid | Extremes of temperature and direct sunlight. Exposure to moisture. | |

| Incompatible Materials | Corrosive to iron, steel, copper, and brass. Reacts with acids. | |

| Hazardous Decomposition | Under fire conditions, may emit toxic fumes and gases, including oxides of nitrogen. |

Degradation Pathways

Specific degradation pathways for Amitrole-13C,15N2 are not detailed in the available literature. However, studies on the parent compound, Amitrole, indicate that it can be degraded through processes such as photocatalysis and biodegradation. For instance, one study demonstrated that Amitrole can be degraded by 47% to 55% after 50 hours of irradiation in the presence of a TiO2 photocatalyst. Another study highlighted that Pseudomonas fluorescens can metabolize a by-product of Amitrole photocatalysis. It is reasonable to assume that the isotopically labeled version would follow similar degradation routes, although the rates might differ slightly due to the kinetic isotope effect.

Experimental Protocols: Analytical Application

Amitrole-13C,15N2 is primarily used as an internal standard in analytical methods for the quantification of Amitrole. The following is a generalized experimental protocol for the analysis of Amitrole in a water sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of Amitrole in a water sample using Amitrole-13C,15N2 as an internal standard.

Materials:

-

Water sample

-

Amitrole-13C,15N2 (internal standard solution of known concentration)

-

Amitrole (analytical standard)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Filter the water sample to remove any particulate matter.

-

To a known volume of the filtered water sample, add a precise volume of the Amitrole-13C,15N2 internal standard solution.

-

-

Solid Phase Extraction (Clean-up and Concentration):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte (Amitrole) and the internal standard (Amitrole-13C,15N2) from the cartridge using an appropriate solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate Amitrole and Amitrole-13C,15N2 using a suitable HPLC column and mobile phase gradient.

-

Detect and quantify the parent and daughter ions for both Amitrole and Amitrole-13C,15N2 using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of Amitrole standard spiked with the same concentration of Amitrole-13C,15N2 internal standard.

-

Calculate the ratio of the peak area of Amitrole to the peak area of Amitrole-13C,15N2 for both the standards and the sample.

-

Determine the concentration of Amitrole in the sample by interpolating its peak area ratio on the calibration curve.

-

Visualizations

Caption: General stability and handling considerations for Amitrole-13C,15N2.

Caption: Experimental workflow for the analysis of Amitrole using an internal standard.

References

An In-depth Technical Guide to the Mechanism of Action of Amitrole Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitrole (3-amino-1,2,4-triazole) is a non-selective, systemic herbicide that has been utilized for the control of a broad spectrum of annual and perennial weeds. Its primary mechanism of action involves the competitive inhibition of a key enzyme in the histidine biosynthesis pathway, leading to a cascade of metabolic disruptions and ultimately, plant death. This technical guide provides a comprehensive overview of the molecular and cellular effects of Amitrole, with a focus on its enzymatic targets, affected signaling pathways, and the experimental methodologies used to elucidate its mode of action.

Primary Mechanism of Action: Inhibition of Histidine Biosynthesis

The principal target of Amitrole in plants and microorganisms is imidazoleglycerol-phosphate dehydratase (IGPD) (EC 4.2.1.19), an essential enzyme in the histidine biosynthesis pathway.[1][2][3][4][5] Amitrole acts as a competitive inhibitor of IGPD, binding to the active site and preventing the conversion of its substrate, D-erythro-imidazole-glycerol phosphate, to 3-(imidazol-4-yl)-2-oxopropyl phosphate. This inhibition blocks the biosynthesis of the essential amino acid histidine, which is crucial for protein synthesis and overall plant growth and development. The depletion of histidine and the accumulation of imidazoleglycerol phosphate are the primary phytotoxic effects of Amitrole.

Histidine Biosynthesis Pathway

The biosynthesis of histidine is a complex, multi-step pathway found in plants, bacteria, archaea, and fungi, but absent in animals, making it an attractive target for herbicides. The pathway begins with phosphoribosyl pyrophosphate (PRPP) and ATP and culminates in the formation of L-histidine. IGPD catalyzes the sixth step in this pathway.

Quantitative Analysis of IGPD Inhibition

While the competitive inhibition of IGPD by Amitrole is well-established, specific kinetic data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for Amitrole are not consistently reported in publicly available literature. However, studies on other triazole-based inhibitors of IGPD provide a comparative context for the potency of this class of compounds.

| Inhibitor | Target Organism/Enzyme | Inhibition Constant (Ki) | Reference |

| Amitrole | Salmonella typhimurium IGPD | Not explicitly quantified, but demonstrated competitive inhibition. | Hilton et al., 1965 |

| 1,2,4-triazole | Arabidopsis thaliana IGPD | ~5 mM | Bisson et al., 2015 |

| Triazole Phosphonates (e.g., IRL 1856) | Wheat Germ IGPD | 8.5 ± 1.4 nM | Mori et al., 1995 |

Note: The significantly lower Ki values for triazole phosphonates highlight the efforts in developing more potent IGPD inhibitors than Amitrole for herbicidal applications.

Secondary Mechanisms of Action

In addition to its primary mode of action, Amitrole exhibits other biochemical effects that contribute to its herbicidal activity and toxicological profile.

Inhibition of Carotenoid Biosynthesis

Amitrole is known to cause characteristic bleaching or whitening of plant tissues, which is a result of the inhibition of carotenoid biosynthesis. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. The inhibition of their synthesis leads to the rapid degradation of chlorophyll in the presence of light, resulting in the observed bleaching and disruption of photosynthesis. The precise enzymatic step in the carotenoid biosynthesis pathway inhibited by Amitrole is not as definitively established as its effect on IGPD.

Inhibition of Catalase

In animal systems, Amitrole has been shown to be an inhibitor of catalase (EC 1.11.1.6), an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. The inhibition of catalase can lead to an increase in intracellular levels of reactive oxygen species (ROS), contributing to oxidative stress. This effect is considered to be related to the carcinogenic properties of Amitrole in rodents, which are thought to be non-genotoxic and mediated by hormonal imbalance.

| Enzyme | Organism/Tissue | Effect of Amitrole | Concentration/Dose | Reference |

| Catalase | Rat Liver and Kidney | Depression of activity | Not specified | WHO, 1974 |

| Catalase | Saccharomyces cerevisiae | Concentration and time-dependent inhibition | 10 mM | Bayliak et al., 2008 |

| Catalase | Rat Brain | Progressive inhibition in vivo | Acute injection | Aragon et al., 1991 |

Experimental Protocols

The elucidation of Amitrole's mechanism of action has relied on a variety of experimental techniques. Below are generalized protocols for key assays.

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay (Spectrophotometric)

This protocol is a generalized method based on the principles of spectrophotometric enzyme assays.

Objective: To determine the inhibitory effect of Amitrole on IGPD activity.

Principle: The activity of IGPD can be measured by monitoring the formation of the product, which has a different UV absorbance spectrum than the substrate. Alternatively, a coupled enzyme assay can be used.

Materials:

-

Purified IGPD enzyme

-

Imidazoleglycerol-phosphate (IGP) substrate

-

Amitrole solutions of varying concentrations

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Reagents: Prepare stock solutions of IGP and Amitrole in the reaction buffer.

-

Assay Setup: In a quartz cuvette, combine the reaction buffer and the IGP substrate at a known concentration.

-

Initiate Reaction: Add a specific amount of the purified IGPD enzyme to the cuvette to start the reaction.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a predetermined wavelength (e.g., 280 nm or 290 nm) over time. The rate of change in absorbance is proportional to the enzyme activity.

-

Inhibition Assay: Repeat the assay with the addition of varying concentrations of Amitrole to the reaction mixture before the addition of the enzyme.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Plot the reaction velocity against the Amitrole concentration to determine the IC50. To determine the mode of inhibition and the Ki, perform the assay at different substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Logical Relationships in Herbicide Action

The overall herbicidal effect of Amitrole is a consequence of a series of interconnected events, starting from its application to the final manifestation of phytotoxicity.

Conclusion

The primary mechanism of action of Amitrole is the competitive inhibition of imidazoleglycerol-phosphate dehydratase, a critical enzyme in the histidine biosynthesis pathway. This targeted disruption of an essential metabolic process is the cornerstone of its herbicidal efficacy. Secondary effects, such as the inhibition of carotenoid biosynthesis and catalase, further contribute to its phytotoxicity and toxicological profile. A thorough understanding of these molecular mechanisms is essential for the development of novel herbicides with improved efficacy and safety profiles, as well as for managing the emergence of herbicide resistance. Further research to precisely quantify the inhibition kinetics of Amitrole on IGPD from various plant species would provide valuable data for comparative studies and computational modeling.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]

- 4. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]

- 5. Spectrophotometric assay for sensitive detection of glycerol dehydratase activity using aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of Amitrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitrole (3-amino-1,2,4-triazole) is a non-selective triazole herbicide used for the control of a wide range of annual and perennial broad-leaved weeds and grasses.[1] Its application in non-crop areas, orchards, and vineyards necessitates a thorough understanding of its environmental fate and degradation to assess its potential impact on ecosystems and human health.[1][2] This technical guide provides an in-depth analysis of the environmental persistence, mobility, and degradation pathways of Amitrole in soil, water, and air, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

Amitrole is a white, crystalline solid with high solubility in water (280 g/L at 23°C), a property that significantly influences its environmental mobility.[2][3] It is stable under normal temperatures and pressures but is susceptible to degradation upon exposure to light.

Table 1: Physicochemical Properties of Amitrole

| Property | Value | Reference |

| IUPAC Name | 1H-1,2,4-triazol-3-amine | |

| CAS Number | 61-82-5 | |

| Molecular Formula | C₂H₄N₄ | |

| Molecular Weight | 84.08 g/mol | |

| Water Solubility | 280 g/L (at 23°C) | |

| Melting Point | 157-159 °C |

Environmental Fate and Mobility

The environmental behavior of Amitrole is governed by a combination of its chemical properties and various environmental factors, including soil type, pH, temperature, and microbial activity.

Persistence in Soil and Water

Amitrole is generally considered to be non-persistent to moderately persistent in the environment. Its degradation is significantly influenced by the presence of microorganisms and aerobic conditions.

Table 2: Half-life of Amitrole in Different Environmental Compartments

| Environmental Compartment | Condition | Half-life | Reference |

| Soil | Aerobic, non-sterile | <1 to 56 days | |

| Soil | Aerobic | 22 to 26 days | |

| Water | Aerobic | 57 days | |

| Water | Anaerobic | > 1 year | |

| Air | Reaction with hydroxyl radicals | 3 days |

Mobility and Leaching

Due to its high water solubility, Amitrole has the potential for high mobility in certain soil types, which may lead to the contamination of groundwater. However, its mobility is significantly influenced by soil composition. In acidic soils, Amitrole can be moderately bound through cation-exchange reactions, reducing its leaching potential. Conversely, in alkaline or neutral soils, it is highly mobile. Studies have shown that despite its high water solubility, leaching can be low due to strong binding to soil constituents. The presence of dissolved organic matter can increase the transport of Amitrole in soil under anaerobic conditions.

Degradation Pathways

The degradation of Amitrole in the environment occurs through a combination of microbial, photochemical, and chemical processes. Microbial metabolism is considered the primary route of degradation in soil.

Microbial Degradation

Microbial degradation is a key process in the dissipation of Amitrole from soil and water. The rate of degradation is influenced by soil moisture, temperature, cation exchange capacity, and clay content. While several studies suggest microbial degradation, some research indicates that the process might be largely a chemical one, with microorganisms playing an indirect role, possibly by influencing the soil's redox potential and producing free radicals that degrade Amitrole. The primary metabolic product of Amitrole degradation in soil is carbon dioxide.

Photochemical Degradation

In the atmosphere, Amitrole is degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 3 days. In aqueous solutions, the photodegradation of Amitrole can be enhanced by advanced oxidation processes (AOPs) involving UV radiation in the presence of radical generators like hydrogen peroxide (H₂O₂), persulfate (S₂O₈²⁻), or in photo-Fenton systems. Direct photolysis of Amitrole by UV radiation is generally ineffective due to its low molar absorption. The presence of fulvic acid in water can also accelerate the photodegradation of Amitrole.

Experimental Protocols

The study of Amitrole's environmental fate relies on robust analytical methodologies to detect and quantify its presence in various environmental matrices.

Sample Extraction and Analysis

A common method for the determination of Amitrole residues in soil involves extraction with a methanol/aqueous potassium bromide solution, followed by sonication and centrifugation. The extract is then concentrated, and the residue is dissolved in water for analysis. For water samples, direct analysis is often possible, though pre-concentration and derivatization steps can be employed to enhance sensitivity.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of Amitrole. Due to its polar nature, derivatization is often performed prior to analysis to improve chromatographic separation and detection. Common derivatizing agents include 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). Detection methods include UV, electrochemical, and tandem mass spectrometry (MS/MS) detection.

Conclusion

The environmental fate of Amitrole is characterized by its moderate persistence, with degradation being significantly influenced by microbial activity and photochemical processes. Its high water solubility presents a potential for groundwater contamination, although this is mitigated by its sorption to soil particles, particularly in acidic soils. Understanding the interplay of these factors is crucial for the environmental risk assessment of Amitrole. The analytical methods outlined provide a framework for monitoring its presence in the environment and for conducting further research into its degradation pathways and byproducts.

References

Metabolic Pathway Analysis Using Labeled Amitrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies employed in the metabolic pathway analysis of amitrole, a widely studied herbicide, using labeled isotopes. Amitrole's primary mode of action is the inhibition of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway. This guide details the experimental protocols for utilizing radiolabeled (e.g., ¹⁴C) or stable isotope-labeled amitrole to trace its metabolic fate and elucidate its impact on cellular metabolism. We present quantitative data on enzyme inhibition and the downstream effects of histidine starvation, along with detailed protocols for sample preparation, metabolite extraction, and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of amitrole's mechanism of action and its broader metabolic consequences.

Introduction

Amitrole (3-amino-1,2,4-triazole) is a non-selective herbicide that has been instrumental in studying amino acid metabolism in plants and other organisms. Its herbicidal activity stems from its ability to competitively inhibit imidazoleglycerol-phosphate dehydratase (IGPD), an enzyme essential for the biosynthesis of the amino acid histidine.[1][2] The absence of this pathway in animals makes IGPD an attractive target for herbicide development.[3]

The use of isotopically labeled amitrole, such as ¹⁴C-amitrole, is a powerful technique for tracing its uptake, translocation, and metabolism within an organism.[4][5] By tracking the radiolabel, researchers can identify metabolic derivatives of amitrole and quantify its distribution in various tissues. Furthermore, metabolomics studies employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide a global snapshot of the metabolic perturbations induced by amitrole treatment, extending beyond the immediate effects on histidine biosynthesis.

This guide offers a detailed technical framework for conducting metabolic pathway analysis using labeled amitrole, catering to researchers in drug development, agricultural science, and fundamental biology.

Core Mechanism of Action: Inhibition of Histidine Biosynthesis

The primary molecular target of amitrole is imidazoleglycerol-phosphate dehydratase (IGPD, EC 4.2.1.19), which catalyzes the sixth step in the histidine biosynthesis pathway: the dehydration of D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate to 3-(imidazol-4-yl)-2-oxopropyl phosphate. Amitrole acts as a competitive inhibitor of this enzyme. This inhibition leads to a deficiency in histidine, an essential amino acid for protein synthesis and various other cellular functions.

Experimental Protocols

This section outlines a comprehensive workflow for studying the metabolic effects of labeled amitrole in either plant tissues or cell cultures.

Experimental Workflow

The overall experimental process involves several key stages, from sample preparation and treatment with labeled amitrole to metabolite extraction and analysis.

Materials

-

Labeled Amitrole: ¹⁴C-Amitrole with a high specific activity is recommended for tracer studies.

-

Cell Culture or Plant Material: The choice of biological system will depend on the research question.

-

Solvents: LC-MS grade methanol, acetonitrile, and water are required.

-

Internal Standards: For quantitative analysis, a suite of stable isotope-labeled internal standards is recommended.

-

Solid Phase Extraction (SPE) Cartridges: For sample cleanup if necessary.

Detailed Methodologies

3.3.1. Sample Preparation and Treatment

-

For Plant Tissues:

-

Grow plants under controlled conditions to the desired developmental stage.

-

Prepare a treatment solution of ¹⁴C-amitrole in a suitable carrier, often including a surfactant to aid absorption.

-

Apply the labeled amitrole solution to the leaves or roots, depending on the desired route of administration.

-

Harvest plant tissues at various time points post-treatment.

-

-

For Adherent Cell Cultures:

-

Culture cells to a confluent monolayer in appropriate multi-well plates.

-

Replace the culture medium with a medium containing the desired concentration of labeled amitrole.

-

Incubate for the desired time period.

-

3.3.2. Metabolism Quenching

Rapidly halting all enzymatic activity is crucial to preserve the metabolic state of the sample at the time of collection.

-

Method:

-

For plant tissues, immediately freeze the harvested material in liquid nitrogen.

-

For adherent cells, aspirate the medium and quickly wash the cells with ice-cold saline or phosphate-buffered saline (PBS).

-

Immediately add a quenching solution, such as cold methanol (-80°C), to the cells.

-

3.3.3. Metabolite Extraction

The goal is to efficiently extract a broad range of metabolites, including the polar amitrole and its potential metabolites.

-

Protocol for Polar Metabolites:

-

For plant tissues, grind the frozen tissue to a fine powder under liquid nitrogen.

-

For cell cultures, scrape the cells in the cold methanol.

-

Add a pre-chilled extraction solvent, typically 80% methanol, to the powdered tissue or cell lysate.

-

Vortex vigorously and incubate at a low temperature (e.g., -20°C) to allow for complete extraction.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

3.3.4. LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the analytical method of choice for identifying and quantifying amitrole and its metabolites.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like amitrole.

-

Mass Spectrometry:

-

For ¹⁴C-labeled compounds: The presence of the ¹⁴C isotope will result in a characteristic isotopic pattern that can be used to identify amitrole-derived metabolites.

-

Tandem MS (MS/MS): Fragmentation patterns are used to confirm the identity of amitrole and its metabolites. For amitrole, a common transition is m/z 85 → m/z 43.

-

-

Data Analysis: Specialized software is used to process the raw data, identify peaks, and perform metabolite identification and quantification.

Quantitative Data

The following tables summarize key quantitative data related to the effects of amitrole and histidine starvation.

Table 1: Enzyme Inhibition Kinetics

| Inhibitor | Enzyme | Organism | Ki (nM) |

| Triazole Phosphonate (IRL 1803) | Imidazoleglycerol Phosphate Dehydratase | Wheat | 10 ± 1.6 |

| Triazole Phosphonate (IRL 1856) | Imidazoleglycerol Phosphate Dehydratase | Wheat | 8.5 ± 1.4 |

Data from Mori et al. (1995) for potent inhibitors of IGPD, demonstrating the sensitivity of this enzyme to triazole-based compounds.

Table 2: Metabolite Changes in Response to Histidine Starvation in E. coli

| Metabolite | Fold Change | Metabolic Pathway |

| N-acetyl-glutamate | ↑ | Amino Acid Biosynthesis |

| Glutamine | ↓ | Amino Acid Metabolism |

| Aspartate | ↓ | Amino Acid Metabolism |

| Orotidine 5'-monophosphate | ↓ | Nucleotide Biosynthesis |

| Inosine 5'-monophosphate | ↓ | Purine Metabolism |

| AICAR | ↑ | Histidine & Purine Biosynthesis |

This table presents a selection of metabolites that show significant changes in concentration upon histidine starvation, indicating broad metabolic reprogramming. Data adapted from a study on histidine-auxotrophic E. coli.

Downstream Signaling and Cross-Pathway Regulation

The inhibition of histidine biosynthesis by amitrole triggers a cascade of downstream cellular responses, primarily mediated by the General Control Nonderepressible 2 (GCN2) pathway .

Amino acid starvation, sensed by the accumulation of uncharged tRNAs, leads to the activation of the GCN2 kinase. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which has two major consequences:

-

Global Reduction in Protein Synthesis: This conserves resources during periods of nutrient limitation.

-

Increased Translation of Specific mRNAs: Paradoxically, the translation of certain transcripts, such as Activating Transcription Factor 4 (ATF4), is enhanced.

ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid biosynthesis, stress response, and autophagy. This represents a cross-pathway regulatory mechanism, where the deficiency in one amino acid (histidine) leads to a broad upregulation of other amino acid biosynthetic pathways in an attempt to restore cellular homeostasis.

Conclusion

The use of labeled amitrole in conjunction with modern analytical techniques provides a powerful approach for dissecting its metabolic fate and its intricate effects on cellular metabolism. This guide has provided a comprehensive framework for conducting such studies, from detailed experimental protocols to an overview of the downstream signaling consequences. The primary inhibition of histidine biosynthesis by amitrole triggers a conserved stress response pathway that leads to a global reprogramming of cellular metabolism. Understanding these pathways is not only crucial for elucidating the herbicidal mode of action of amitrole but also offers valuable insights into the fundamental principles of metabolic regulation in response to nutrient stress, with broad implications for drug development and agricultural biotechnology.

References

- 1. A Novel Class of Herbicides (Specific Inhibitors of Imidazoleglycerol Phosphate Dehydratase) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]

- 4. repositorio.usp.br [repositorio.usp.br]

- 5. Combination of high specific activity carbon-14 labeling and high resolution mass spectrometry to study pesticide metabolism in crops: Metabolism of cycloxaprid in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of Amitrole and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitrole (3-amino-1,2,4-triazole) is a non-selective triazole herbicide that has been the subject of extensive toxicological evaluation due to its widespread use and potential for human exposure. This technical guide provides a comprehensive overview of the toxicological studies on amitrole and its metabolites, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity. The primary target organ for amitrole toxicity is the thyroid gland, where it disrupts hormone synthesis, leading to goiter and tumors in laboratory animals. While classified as a probable human carcinogen based on animal studies, its genotoxic potential is considered weak or non-existent, suggesting a non-genotoxic mechanism for its carcinogenicity. This document synthesizes key findings on acute, sub-chronic, and chronic toxicity, as well as its metabolism and the toxicological profile of its known metabolites, to serve as a critical resource for researchers and professionals in toxicology and drug development.

Acute Toxicity

Amitrole exhibits very low acute toxicity in animal studies.

Table 1: Acute Toxicity of Amitrole

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Rat | Oral | >5000 | [1] |

| Rat | Oral | 24,600 | [2] |

| Rat | Dermal | >2500 | [3] |

| Rat | Dermal | >5000 | [1] |

| Mouse | Oral | 15,000 | [1] |

| Mouse | Oral | 14,700 | |

| Rabbit | Dermal | >200 | |

| Mallard Duck | Oral | 2000 |

Experimental Protocols:

-

Oral LD50 in Rats: As described in multiple studies, the acute oral toxicity of amitrole was determined by administering graded doses of the compound, typically as an aqueous solution or suspension, to rats via gavage. The animals were then observed for a period of 14 days for signs of toxicity and mortality. A statistically derived dose at which 50% of the animals are expected to die (LD50) was then calculated.

-

Dermal LD50 in Rabbits: The acute dermal toxicity was assessed by applying various doses of amitrole to the shaved skin of rabbits. The application site was then covered with a gauze patch for 24 hours. The animals were observed for 14 days for signs of skin irritation and systemic toxicity to determine the dermal LD50.

Chronic Toxicity and Carcinogenicity

Long-term exposure to amitrole has been shown to induce thyroid and liver tumors in rodents. The carcinogenic effects are believed to be secondary to the disruption of thyroid hormone homeostasis rather than a direct genotoxic effect.

Table 2: Chronic Toxicity and Carcinogenicity of Amitrole

| Species | Route of Administration | Dose | Effects | Reference |

| Rat | Dietary | 3 or 6 mg/kg/day for 2 weeks | Thyroid enlargement, reduced iodine uptake | |

| Rat | Dietary | 50 mg/kg/day for 3 days | Significant thyroid enlargement | |

| Rat | Dietary | 100 ppm | Increased thyroid and pituitary gland tumors | |

| Mouse | Dietary | 100 ppm | Slight increase in pituitary gland hyperemias | |

| Golden Hamster | Dietary | 100 ppm | Lower body weights, reduced survival times, transient effects on thyroid function |

Experimental Protocols:

-

Chronic Feeding Studies in Rodents: In these studies, animals were fed diets containing various concentrations of amitrole for an extended period, often up to two years. Throughout the study, animals were monitored for clinical signs of toxicity, body weight changes, and food consumption. At the end of the study, a complete necropsy was performed, and organs and tissues were examined for histopathological changes.

Genotoxicity

The genotoxicity of amitrole has been evaluated in a variety of in vitro and in vivo assays. The overall weight of evidence suggests that amitrole is not genotoxic.

Table 3: Genotoxicity of Amitrole

| Assay | System | Result | Reference |

| DNA Fragmentation | Human thyroid and liver cells (in vitro) | Negative | |

| DNA Fragmentation | Rat hepatocytes (in vitro) | Minimal (at cytotoxic concentrations) | |

| DNA Fragmentation | Rat thyroid and liver cells (in vivo) | Negative | |

| Sister Chromatid Exchange | Chinese hamster ovary cells (in vitro) | Positive | |

| Gene Mutation | Cultured rodent cells (in vitro) | Both positive and negative results reported | |

| Sex-linked Recessive Lethal Mutation | Drosophila | Negative | |

| Aneuploidy | Drosophila | Negative | |

| Gene Conversion and Mutation | Fungi | Both positive and negative results obtained | |

| Aneuploidy | Fungi | Positive | |

| Bacterial Mutation | Salmonella typhimurium (Ames test) | Negative |

Mechanism of Thyroid Toxicity

The primary mechanism of amitrole-induced thyroid toxicity is the inhibition of the enzyme thyroid peroxidase (TPO). TPO is essential for the synthesis of thyroid hormones. Inhibition of TPO leads to a decrease in the production of thyroxine (T4) and triiodothyronine (T3). This reduction in circulating thyroid hormones triggers a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation of the thyroid gland by elevated TSH levels results in thyroid follicular cell hyperplasia, hypertrophy, and ultimately, the formation of tumors.

Caption: Mechanism of Amitrole-Induced Thyroid Toxicity.

Metabolism

Amitrole is rapidly and almost completely absorbed from the gastrointestinal tract and is primarily excreted unchanged in the urine. Metabolism of amitrole is minimal in animals. In plants, amitrole can be metabolized to form conjugates, with the major metabolite identified as 3-(3-amino-1,2,4-triazol-1-yl)-2-aminopropionic acid (3-ATAL). Another potential metabolite that has been studied is 3-amino-5-mercapto-1,2,4-triazole.

Caption: Simplified Workflow of Amitrole Metabolism Studies.

Toxicology of Metabolites

There is limited toxicological data available for the metabolites of amitrole.

-

3-(3-amino-1,2,4-triazol-1-yl)-2-aminopropionic acid (3-ATAL): This plant metabolite is considered to be a detoxification product and is less phytotoxic than the parent compound.

-

3-amino-5-mercapto-1,2,4-triazole: In vitro studies have suggested that this metabolite may induce oxidative DNA damage in the presence of Cu(II).

Further research is needed to fully characterize the toxicological profiles of amitrole metabolites.

No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

NOAEL and LOAEL values are crucial for risk assessment.

Table 4: NOAEL and LOAEL Values for Amitrole

| Species | Study Duration | Effect | NOAEL | LOAEL | Reference |

| Rat | 1-year | Thyroid effects | 0.025 mg/kg bw/day | - | |

| Rat | Developmental | Maternal toxicity (decreased body weight gain, increased abortions) | - | 40.0 mg/kg/day | |

| Rat | Developmental | Developmental toxicity (malformations, decreased fetal body weight) | - | 40.0 mg/kg/day | |

| Mouse | Long-term | Effects on thyroid weight and iodine uptake | - | 15 mg/kg bw/day |

Experimental Protocols:

-

Derivation of NOAEL/LOAEL: These values are determined from repeated dose toxicity studies where groups of animals are exposed to different concentrations of a substance over a specified period. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed, while the LOAEL is the lowest dose at which an adverse effect is observed. These studies involve detailed clinical observations, hematology, clinical chemistry, and histopathological examinations.

Conclusion

The toxicological profile of amitrole is well-characterized, with the thyroid gland being the primary target of its toxicity. The mechanism of thyroid toxicity, involving the inhibition of thyroid peroxidase and subsequent hormonal imbalance, is a key factor in its goitrogenic and carcinogenic effects in animals. While amitrole has low acute toxicity and is considered non-genotoxic, its potential for endocrine disruption and carcinogenicity at high doses warrants careful consideration in risk assessment. Further investigation into the toxicological properties of its metabolites is recommended to provide a more complete understanding of its overall risk profile. This guide provides a foundational understanding for professionals engaged in the evaluation of environmental contaminants and the development of safer chemical alternatives.

References

In-Depth Technical Guide: CAS Number 1346603-92-6 and its Core Compound, Amitrole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the properties, biological activity, and experimental methodologies related to CAS number 1346603-92-6. This specific CAS number identifies Amitrole-13C2,15N2 , a stable isotope-labeled version of the well-studied herbicide and goitrogen, Amitrole (CAS 61-82-5). While the primary application of Amitrole-13C2,15N2 is as an internal standard for analytical and research purposes, its fundamental biological and chemical characteristics are dictated by the unlabeled parent compound. Therefore, this guide focuses on the extensive body of research available for Amitrole, providing critical data and insights for researchers in toxicology, herbicide development, and endocrine disruption.

Chemical Identification and Physicochemical Properties

CAS number 1346603-92-6 refers to an isotopically labeled form of Amitrole where two carbon atoms are replaced with Carbon-13 and two nitrogen atoms are replaced with Nitrogen-15.[1][2][3] This labeling provides a distinct mass signature, making it an ideal tool for quantitative analysis in complex matrices. The core chemical structure and its general properties are those of Amitrole.

Table 1: Chemical Identifiers of Amitrole-13C2,15N2 and Amitrole

| Identifier | Amitrole-13C2,15N2 | Amitrole |

| CAS Number | 1346603-92-6[1] | 61-82-5[4] |

| IUPAC Name | (3,5-13C2,1,2-15N2)1H-1,2,4-triazol-5-amine | 1H-1,2,4-triazol-3-amine |

| Synonyms | Amitrole-13C,15N2; 1H-1,2,4-Triazol-5-amine-13C2,15N2 | 3-Amino-1,2,4-triazole; ATA |

| Molecular Formula | 13C2H415N2N2 | C2H4N4 |

| Molecular Weight | 88.05 g/mol | 84.08 g/mol |

The physicochemical properties of Amitrole are crucial for understanding its environmental fate, bioavailability, and interaction with biological systems.

Table 2: Physicochemical Properties of Amitrole (CAS 61-82-5)

| Property | Value | Reference(s) |

| Appearance | Odorless, white crystalline powder with a bitter taste. | |

| Melting Point | 157-159 °C | |

| Water Solubility | 280 g/L at 25 °C | |

| Solubility in other solvents | Soluble in methanol, ethanol, and chloroform; sparingly soluble in ethyl acetate; insoluble in ether and acetone. | |

| Vapor Pressure | <1 mPa at 20 °C | |

| pKa | 4.04 (acidic), 10.9 (basic) | |

| Log P (Octanol-Water Partition Coefficient) | -0.969 |

Biological Activity and Mechanisms of Action

Amitrole exhibits multiple, distinct mechanisms of action that account for both its herbicidal properties and its toxicological effects in non-target organisms.

Herbicidal Activity

Amitrole is a non-selective, systemic herbicide that is absorbed through both foliage and roots. Its primary modes of action in plants are the inhibition of carotenoid biosynthesis and the disruption of amino acid synthesis.

Amitrole is classified as a Group Q herbicide, which acts by inhibiting carotenoid biosynthesis. Carotenoids are essential pigments in plants that protect chlorophyll from photo-oxidation. By inhibiting their synthesis, Amitrole leads to the rapid destruction of chlorophyll in the presence of light, resulting in the characteristic bleached or white appearance of treated plants. While the precise molecular target is sometimes cited as unknown, evidence points to the inhibition of lycopene cyclase in the carotenoid biosynthetic pathway. This leads to the accumulation of carotenoid precursors like phytoene and ζ-carotene.

In various organisms, including plants and yeast, Amitrole acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD), an essential enzyme in the histidine biosynthesis pathway. This enzyme catalyzes the sixth step in the conversion of ATP and phosphoribosyl pyrophosphate to histidine. Inhibition of IGPD leads to a deficiency in histidine, a crucial amino acid for protein synthesis and overall growth, thereby contributing to the herbicidal effect.

Toxicological Activity in Mammals

The primary toxicological concerns for Amitrole in mammals relate to its effects on the thyroid gland and its role as a catalase inhibitor.

Amitrole is a well-documented goitrogen, a substance that disrupts the normal function of the thyroid gland, leading to its enlargement (goiter). The principal mechanism for this effect is the inhibition of thyroid peroxidase (TPO). TPO is a key enzyme in the synthesis of thyroid hormones (T4 and T3), responsible for oxidizing iodide and coupling it to tyrosine residues on the thyroglobulin protein. By inhibiting TPO, Amitrole blocks the production of thyroid hormones. This leads to a compensatory increase in Thyroid-Stimulating Hormone (TSH) from the pituitary gland, which in turn causes chronic stimulation and proliferation of thyroid follicular cells, potentially leading to adenomas. Studies in FRTL-5 rat thyroid cells have shown that amitrole inhibits iodide uptake and reduces thyroglobulin secretion.

Amitrole is an irreversible inhibitor of catalase, an essential antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The inhibition is H₂O₂-dependent, meaning catalase must first react with H₂O₂ to form an intermediate (Compound I) which then reacts with Amitrole. This covalent binding inactivates the enzyme. Inhibition of catalase can lead to an accumulation of reactive oxygen species (ROS), resulting in oxidative stress and potential damage to cellular components.

Quantitative Biological Data

While specific IC50 and Ki values for Amitrole against its primary enzyme targets are not consistently reported in publicly available literature, a range of toxicological data is available.

Table 3: Acute Toxicity and Ecotoxicity of Amitrole

| Test | Species | Endpoint | Value | Reference(s) |

| Acute Oral Toxicity | Rat | LD50 | >4080 mg/kg | |

| Acute Oral Toxicity | Mouse | LD50 | 11,000 mg/kg | |

| Freshwater Fish | Rainbow Trout | 96-hr LC50 | >180 mg/L | |

| Freshwater Fish | Bluegill Sunfish | 96-hr LC50 | >180 mg/L | |

| Freshwater Crustacean | Daphnia magna | 48-hr EC50 | 22-58 mg/L |

Experimental Protocols

The following sections outline generalized protocols for key experiments relevant to the study of Amitrole's mechanisms of action. These are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This spectrophotometric assay measures the peroxidase activity of TPO by monitoring the oxidation of guaiacol.

Materials:

-

Thyroid microsomes (source of TPO)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Guaiacol solution

-

Hydrogen peroxide (H₂O₂) solution

-

Amitrole solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare thyroid microsomes from a suitable source (e.g., rat or porcine thyroid glands).

-

In a 96-well plate, add in the following order:

-

Potassium phosphate buffer.

-

Amitrole solution (or vehicle control).

-

Thyroid microsomal suspension.

-

Guaiacol solution.

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding H₂O₂ solution.

-

Immediately begin kinetic readings on a microplate reader at 470 nm to measure the formation of tetraguaiacol.

-

Calculate the rate of reaction for each concentration of Amitrole.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Catalase Activity Inhibition Assay

This assay measures catalase activity by monitoring the decomposition of H₂O₂.

Materials:

-

Biological sample containing catalase (e.g., liver homogenate, cell lysate)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution

-

Amitrole solutions at various concentrations

-

UV/Vis Spectrophotometer

Procedure:

-

Prepare a lysate or homogenate from the biological sample.

-

Pre-incubate the sample with various concentrations of Amitrole (or vehicle control) in phosphate buffer.

-

In a quartz cuvette, add the phosphate buffer.

-

Add the pre-incubated sample to the cuvette.

-

Initiate the reaction by adding a known concentration of H₂O₂.

-

Immediately monitor the decrease in absorbance at 240 nm over time using the spectrophotometer. The decrease in absorbance is directly proportional to the decomposition of H₂O₂.

-

Calculate the initial rate of H₂O₂ decomposition for each Amitrole concentration.

-

Determine the percent inhibition and calculate the IC50 value.

In Vitro Carotenoid Biosynthesis Inhibition Assay

This type of assay often uses a cell-free system or an engineered microorganism that produces carotenoid precursors.

Materials:

-

Cell-free extract from a carotenoid-producing organism (e.g., Capsicum annuum chromoplasts) or an E. coli strain engineered to produce a specific carotenoid precursor (e.g., phytoene).

-

Buffer system appropriate for the enzyme(s) being assayed.

-

Substrate for the reaction (e.g., geranylgeranyl pyrophosphate for phytoene synthase).

-

Cofactors (e.g., ATP, Mg²⁺).

-

Amitrole solutions at various concentrations.

-

Organic solvents for extraction (e.g., acetone, hexane).

-

HPLC system with a suitable column (e.g., C18 or C30) and detector for carotenoid analysis.

Procedure:

-

Set up reaction tubes containing the buffer, cofactors, and Amitrole at various concentrations.

-

Add the cell-free extract or engineered cell lysate.

-

Initiate the reaction by adding the substrate.

-

Incubate the reactions for a defined time at an optimal temperature, protected from light.

-

Stop the reaction (e.g., by adding acetone).

-

Extract the carotenoids and their precursors with an organic solvent.

-

Analyze the extracts by HPLC to quantify the accumulation of precursors (e.g., phytoene) and the reduction of downstream products (e.g., β-carotene).

-

Calculate the percent inhibition of the specific enzymatic step based on the changes in substrate and product levels.

Conclusion

CAS number 1346603-92-6, Amitrole-13C2,15N2, is a valuable tool for the precise quantification of its parent compound, Amitrole. Amitrole itself possesses a complex biological profile, with distinct and potent mechanisms of action that underpin its utility as a broad-spectrum herbicide and its toxicological profile as an endocrine disruptor and catalase inhibitor. For researchers in drug development and toxicology, understanding these multifaceted pathways is crucial for assessing environmental and health risks, as well as for exploring potential therapeutic applications of compounds with similar modes of action. The experimental protocols provided herein offer a foundation for further investigation into the enzymatic and cellular effects of this significant chemical.

References

- 1. The effects of amitrole on thyroglobulin and iodide uptake in FRTL-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Synthetic Profile of 1H-1,2,4-Triazol-5-amine-¹³C₂,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties, along with experimental protocols, for the isotopically labeled compound 1H-1,2,4-Triazol-5-amine-¹³C₂,¹⁵N₂. While specific experimental data for this labeled variant is not extensively available in public literature, this document leverages the well-characterized data of its unlabeled analogue, 1H-1,2,4-Triazol-5-amine (Amitrole, CAS No: 61-82-5), to provide a robust predictive profile. The primary difference will be in the molecular weight due to isotopic enrichment. This guide is intended to serve as a comprehensive resource for researchers utilizing this compound in metabolic studies, as a mass spectrometry internal standard, or in other drug development and scientific applications.

Core Physical and Chemical Properties

Isotopic labeling with ¹³C and ¹⁵N primarily affects the molecular weight of a compound, with negligible impact on its other physical and chemical properties such as melting point, boiling point, solubility, and reactivity. The data presented below is for the unlabeled 1H-1,2,4-Triazol-5-amine and is expected to be representative for 1H-1,2,4-Triazol-5-amine-¹³C₂,¹⁵N₂.

Data Summary of Physical Properties

A summary of the key physical and chemical properties is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | ¹³C₂H₄¹⁵N₂N₂ |

| Calculated Molecular Weight | 88.08 g/mol |

| Exact Mass | 88.04 g/mol |

| Molecular Weight (Unlabeled) | 84.08 g/mol [1][2] |

| Appearance | White to off-white or yellow powder or flakes[1] |

| Melting Point | 159 °C[1] |

| Boiling Point | 244.9 °C at 760 mmHg[1] |

| Water Solubility | 280 g/L (at 20 °C) |

| Density | ~1.138 g/cm³ |

| pKa (Conjugate Acid) | 2.45 |

| LogP | -0.97 |

| Vapor Pressure | Negligible at 20 °C |

Chemical Properties and Stability

1H-1,2,4-Triazol-5-amine is a stable compound but is incompatible with strong oxidizing agents, acids, and alkalis. It can form chelates with various metals such as iron, copper, and aluminum. The compound is also noted to be moisture-sensitive. Combustion of the substance produces toxic nitrogen oxides. The chemical reactivity is primarily dictated by the amino group and the nitrogen atoms within the triazole ring, which can act as nucleophiles.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of 1H-1,2,4-Triazol-5-amine. These can be adapted for the synthesis of its isotopically labeled counterpart by using appropriately labeled starting materials.

Synthesis of 1H-1,2,4-Triazol-5-amine-¹³C₂,¹⁵N₂

The synthesis of 1,2,4-triazoles can be achieved through several routes. A common method involves the cyclization of a guanidine derivative with a formic acid equivalent. To synthesize the labeled compound, isotopically labeled precursors are required.

Objective: To synthesize 1H-1,2,4-Triazol-5-amine-¹³C₂,¹⁵N₂ via the cyclization of labeled aminoguanidine with a labeled formic acid source.

Materials:

-

Aminoguanidine-¹⁵N₂ bicarbonate (or hydrochloride)

-

Formic acid-¹³C

-

An appropriate solvent (e.g., water or a high-boiling point alcohol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve aminoguanidine-¹⁵N₂ bicarbonate in a minimal amount of water.

-

Slowly add an equimolar amount of formic acid-¹³C to the solution. The reaction is typically exothermic.

-

Once the initial reaction subsides, heat the mixture to reflux for several hours to facilitate the cyclization and dehydration.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.

-

Filter the crude product and wash with a small amount of cold solvent.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or water) to obtain the purified 1H-1,2,4-Triazol-5-amine-¹³C₂,¹⁵N₂.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is used to confirm the proton environments. For 1H-1,2,4-Triazol-5-amine in DMSO-d₆, characteristic peaks for the triazole ring proton and the amine protons would be expected.

-

¹³C NMR: The ¹³C NMR spectrum will show two signals corresponding to the two carbon atoms in the triazole ring, confirming the incorporation of the ¹³C isotopes.

-

¹⁵N NMR: This technique can be used to directly observe the ¹⁵N nuclei, providing definitive evidence of their incorporation into the triazole ring.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This is essential to confirm the elemental composition and the successful incorporation of the stable isotopes. The measured mass should correspond to the calculated exact mass of 1H-1,2,4-Triazol-5-amine-¹³C₂,¹⁵N₂ (88.04 g/mol ).

-

Fragmentation Analysis: Under techniques like Electron Ionization (EI), the fragmentation pattern can provide structural information. A characteristic fragmentation of the 1,2,4-triazole ring involves the loss of HCN.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and analysis of 1H-1,2,4-Triazol-5-amine-¹³C₂,¹⁵N₂.

Caption: General Synthetic Pathway for 1,2,4-Triazoles.

Caption: Experimental Workflow: Synthesis to Purification.

Caption: Logical Flow for Analytical Characterization.

References

Methodological & Application

Application Notes and Protocols for the Use of Amitrole-¹³C,¹⁵N₂ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitrole (3-amino-1,2,4-triazole) is a non-selective herbicide used for the control of a wide range of annual and perennial broadleaf weeds and grasses. Due to its potential for groundwater contamination and its classification as a possible human carcinogen, regulatory bodies worldwide have set maximum residue limits (MRLs) for amitrole in various matrices, including food and water. Accurate and sensitive quantification of amitrole is therefore crucial for monitoring compliance and ensuring public safety.

The use of stable isotope-labeled internal standards in combination with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantitative analysis of trace-level contaminants. Amitrole-¹³C,¹⁵N₂, a stable isotope-labeled analog of amitrole, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native amitrole, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization behavior allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

These application notes provide a comprehensive overview and detailed protocols for the use of Amitrole-¹³C,¹⁵N₂ as an internal standard for the quantitative analysis of amitrole in various matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the signal from the native analyte to the signal from the labeled internal standard is then measured by mass spectrometry. Because the analyte and the internal standard are affected proportionally by any losses during sample preparation and by any ionization suppression or enhancement, this ratio remains constant. This allows for the accurate calculation of the analyte concentration in the original sample.

Application Note 1: Analysis of Amitrole in Water Samples

Objective: To provide a detailed protocol for the quantitative analysis of amitrole in surface water and groundwater using Amitrole-¹³C,¹⁵N₂ as an internal standard with LC-MS/MS.

Experimental Protocol

1. Materials and Reagents

-

Amitrole (analytical standard)

-

Amitrole-¹³C,¹⁵N₂ solution (as internal standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

0.45 µm syringe filters

2. Preparation of Standards

-

Primary Stock Solutions: Prepare individual stock solutions of amitrole and Amitrole-¹³C,¹⁵N₂ in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of amitrole by serial dilution of the primary stock solution with a mixture of water and methanol (e.g., 50:50 v/v) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of Amitrole-¹³C,¹⁵N₂ at a concentration of 100 ng/mL in the same solvent as the working standards.

3. Sample Preparation

-

Collect water samples in clean glass bottles.

-

Add a known volume of the Amitrole-¹³C,¹⁵N₂ internal standard spiking solution to a measured volume of the water sample (e.g., add 10 µL of 100 ng/mL IS to 990 µL of the water sample to achieve a final IS concentration of 1 ng/mL).

-

Vortex the sample for 30 seconds.

-

Filter the sample through a 0.45 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining the polar amitrole.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase B, decreasing over time to elute amitrole.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 20 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific MRM transitions for amitrole and Amitrole-¹³C,¹⁵N₂ should be optimized for the instrument being used. The precursor ions will be the protonated molecules [M+H]⁺.

-

-

5. Data Analysis

-

Generate a calibration curve by plotting the ratio of the peak area of amitrole to the peak area of Amitrole-¹³C,¹⁵N₂ against the concentration of the amitrole standards.

-

Calculate the concentration of amitrole in the samples using the regression equation from the calibration curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity (r²) | > 0.99 | [1] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | [2] |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | [2] |

| Recovery | 95 - 105% | [2] |

| Precision (RSD) | < 10% | [2] |

Application Note 2: Analysis of Amitrole in Agricultural Products

Objective: To provide a detailed protocol for the quantitative analysis of amitrole in various agricultural matrices (e.g., fruits, vegetables, grains) using Amitrole-¹³C,¹⁵N₂ as an internal standard with LC-MS/MS.

Experimental Protocol

1. Materials and Reagents

-

Amitrole (analytical standard)

-

Amitrole-¹³C,¹⁵N₂ solution (as internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

-

Centrifuge tubes (50 mL)

2. Preparation of Standards

-

Prepare stock and working standard solutions as described in Application Note 1. Matrix-matched calibration standards are recommended for complex matrices to further mitigate matrix effects.

3. Sample Preparation (QuEChERS Method)

-

Homogenize a representative portion of the agricultural product.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water (for dry commodities).

-

Add a known amount of the Amitrole-¹³C,¹⁵N₂ internal standard spiking solution.

-

Add 10 mL of acetonitrile with 1% formic acid.

-

Add the QuEChERS extraction salts.

-

Shake vigorously for 1 minute and centrifuge at >3000 g for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing PSA and C18 sorbents.

-

Vortex for 30 seconds and centrifuge at >3000 g for 5 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

-

The LC-MS/MS conditions will be similar to those described in Application Note 1. The gradient and column may need to be optimized depending on the complexity of the sample matrix.

5. Data Analysis

-

Follow the data analysis procedure as outlined in Application Note 1, using a matrix-matched calibration curve if prepared.

Quantitative Data Summary

| Matrix | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |

| Wheat | 85 - 95 | < 10 | 0.01 | |

| Maize | 80 - 92 | < 12 | 0.01 | |

| Apple | 90 - 105 | < 8 | 0.01 | |

| Spinach | 75 - 90 | < 15 | 0.01 | |

| Pork | 88 - 98 | < 9 | 0.01 |

Visualizations

Experimental Workflow for Amitrole Analysis

Caption: General experimental workflow for the quantification of amitrole using an internal standard.

Logical Relationship of Isotope Dilution

Caption: Principle of isotope dilution for accurate quantification.

References

Analysis of Amitrole Residues Using a Robust LC-MS/MS Method

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amitrole is a non-selective triazole herbicide used for the control of a wide range of grasses and broadleaf weeds. Due to its potential for groundwater contamination and its classification as a possible human carcinogen, sensitive and reliable methods for the detection of amitrole residues in various matrices are essential. This application note details a comprehensive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of amitrole residues in agricultural products and water samples. The described protocols offer high sensitivity, specificity, and accuracy, meeting the stringent requirements for regulatory compliance and food safety monitoring.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for amitrole analysis across different sample matrices.

Table 1: Method Performance in Agricultural Products

| Parameter | Wheat | Maize & Peanut | Apple, Pineapple, Spinach, Carrot | Pork, Liver, Fish | Tea, Ginger & Bunge Prickly Ash Powder |

| Limit of Quantitation (LOQ) | 10 µg/kg | 10 µg/kg | 10 µg/kg | 10 µg/kg | 20 µg/kg |

| Linearity Range | 0.005 - 0.1 mg/kg | 0.005 - 0.1 mg/kg | 0.005 - 0.1 mg/kg | 0.005 - 0.1 mg/kg | 0.005 - 0.1 mg/kg |

| Correlation Coefficient (r²) | 0.9997 | 0.9997 | 0.9997 | 0.9997 | 0.9997 |

| Average Recovery | 67.5% - 98.1% | 67.5% - 98.1% | 67.5% - 98.1% | 67.5% - 98.1% | 67.5% - 98.1% |

| Relative Standard Deviation (RSD) | 1.0% - 9.8% | 1.0% - 9.8% | 1.0% - 9.8% | 1.0% - 9.8% | 1.0% - 9.8% |

Data compiled from a study on the determination of amitrole in agricultural products by HPLC-MS/MS.[1][2]

Table 2: Method Performance in Water Samples

| Parameter | Drinking Water | Surface Water | Ground Water |

| Limit of Detection (LOD) | 0.02 µg/L (with derivatization) | 0.025 µg/L (with derivatization) | 0.025 µg/L (with derivatization) |

| Limit of Quantitation (LOQ) | 0.025 µg/L (with derivatization) | - | - |

| Spike Level for Recovery | 0.1 µg/L | 0.1 µg/L | - |